molecular formula C22H21NO3 B214665 3-hydroxy-3-(2-mesityl-2-oxoethyl)-1-(2-propynyl)-1,3-dihydro-2H-indol-2-one

3-hydroxy-3-(2-mesityl-2-oxoethyl)-1-(2-propynyl)-1,3-dihydro-2H-indol-2-one

Cat. No. B214665
M. Wt: 347.4 g/mol
InChI Key: DKQPMVUUFUIDCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-hydroxy-3-(2-mesityl-2-oxoethyl)-1-(2-propynyl)-1,3-dihydro-2H-indol-2-one is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. This compound belongs to the family of indoles and has a unique structure that makes it an interesting subject of study.

Mechanism of Action

The mechanism of action of 3-hydroxy-3-(2-mesityl-2-oxoethyl)-1-(2-propynyl)-1,3-dihydro-2H-indol-2-one is not fully understood. However, studies have shown that the compound exerts its effects by inhibiting certain enzymes and signaling pathways that are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-hydroxy-3-(2-mesityl-2-oxoethyl)-1-(2-propynyl)-1,3-dihydro-2H-indol-2-one have been studied extensively. The compound has been shown to inhibit the activity of certain enzymes that are involved in inflammation, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-hydroxy-3-(2-mesityl-2-oxoethyl)-1-(2-propynyl)-1,3-dihydro-2H-indol-2-one in lab experiments is its ability to selectively target certain enzymes and signaling pathways. This makes it a useful tool for studying the mechanisms of inflammation and cancer progression. However, one of the limitations of using the compound is its complex synthesis process, which requires expertise in organic chemistry.

Future Directions

There are several future directions for the study of 3-hydroxy-3-(2-mesityl-2-oxoethyl)-1-(2-propynyl)-1,3-dihydro-2H-indol-2-one. One direction is to further investigate its potential as a drug candidate for the treatment of inflammatory diseases and cancer. Another direction is to study its effects on other signaling pathways and enzymes that are involved in various physiological processes. Additionally, the development of more efficient and cost-effective synthesis methods for the compound could also be explored.

Synthesis Methods

The synthesis of 3-hydroxy-3-(2-mesityl-2-oxoethyl)-1-(2-propynyl)-1,3-dihydro-2H-indol-2-one involves a multistep process that requires expertise in organic chemistry. The first step involves the preparation of the starting material, which is 2-mesityl-2-oxoacetic acid. This is followed by the reaction of the acid with propargylamine to form the corresponding amide. The amide is then subjected to a cyclization reaction to form the indole ring. The final step involves the introduction of the hydroxyl group to complete the synthesis of the compound.

Scientific Research Applications

3-hydroxy-3-(2-mesityl-2-oxoethyl)-1-(2-propynyl)-1,3-dihydro-2H-indol-2-one has been the subject of various scientific studies due to its potential applications in different fields. One of the areas of interest is in the development of new drugs. The compound has been shown to exhibit anti-inflammatory and anti-cancer properties, making it a potential candidate for drug development.

properties

Product Name

3-hydroxy-3-(2-mesityl-2-oxoethyl)-1-(2-propynyl)-1,3-dihydro-2H-indol-2-one

Molecular Formula

C22H21NO3

Molecular Weight

347.4 g/mol

IUPAC Name

3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1-prop-2-ynylindol-2-one

InChI

InChI=1S/C22H21NO3/c1-5-10-23-18-9-7-6-8-17(18)22(26,21(23)25)13-19(24)20-15(3)11-14(2)12-16(20)4/h1,6-9,11-12,26H,10,13H2,2-4H3

InChI Key

DKQPMVUUFUIDCP-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC#C)O)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC#C)O)C

Origin of Product

United States

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